Triethylamine

Description

Properties

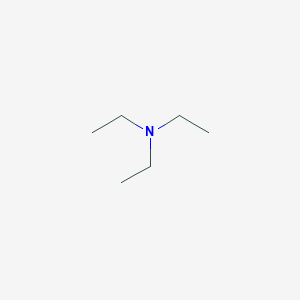

IUPAC Name |

N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMANZCXQSJIPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N, Array | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10138-93-9 (unspecified phosphate), 1069-58-5 (maleate[1:1]), 2399-73-7 (sulfate[2:1]), 35365-94-7 (phosphate[1:1]), 5204-74-0 (acetate), 54272-29-6 (unspecified sulfate), 554-68-7 (hydrochloride), 636-70-4 (hydrobromide) | |

| Record name | Triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024366 | |

| Record name | Triethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20 °F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned., Liquid, Colorless liquid with a strong, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellowish liquid; Fishy aroma, Colorless liquid with a strong, ammonia-like odor. | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1600/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

192.7 °F at 760 mmHg (NTP, 1992), 88.8 °C, 88.80 to 89.00 °C. @ 760.00 mm Hg, 89 °C, 193 °F | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

20 °F (NTP, 1992), -7 °C, -15 °C (5 °F) - closed cup, 16 °F (-7 °F) (open cup), -17 °C c.c., 20 °F | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (NTP, 1992), In water, 6.86X10+4 mg/L at 25 °C, Miscible with water below 18.7 °C, Soluble in ethanol, carbon tetrachloride, ethyl ether; very soluble in acetone, benzene, chloroform, Soluble in fixed oils, mineral oil, oleic and stearic acids and in hot carnauba and paraffin waxes., For more Solubility (Complete) data for TRIETHYLAMINE (6 total), please visit the HSDB record page., 68.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 17 (good), Soluble in water, Soluble (in ethanol), 2% | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1600/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.729 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7275 g/cu cm at 20 °C, Bulk density: 6.1 lb/gal, Saturated liquid density: 45.420 lb/cu ft; liquid heat capacity: 0.556 Btu/lb °F; saturated vapor pressure: 1.084 lb/sq in; saturated vapor density: 0.01930 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.724-0.730, 0.73 | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1600/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.49 (Air = 1), Relative vapor density (air = 1): 3.5, 3.48 | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

53.5 mmHg (NTP, 1992), 57.07 [mmHg], 57.07 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.2, 54 mmHg | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

ACS Standards: Ammonia: not more than 0.2% by wt of soln; formaldehyde: not more than 0.3% by wt of soln | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

121-44-8 | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOU728O6AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YE2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-174.5 °F (NTP, 1992), -114.7 °C, -115 °C, -175 °F | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Triethylamine pKa in different solvents

An In-depth Technical Guide on the pKa of Triethylamine in Various Solvents

Introduction

This compound (Et₃N) is a common organic base extensively utilized in organic synthesis as a catalyst, an acid scavenger, and a non-nucleophilic base.[1] Its efficacy in these roles is fundamentally governed by its basicity, which is quantitatively expressed by the pKa of its conjugate acid, the triethylammonium ion (Et₃NH⁺). The pKa value, however, is not an intrinsic constant but is highly dependent on the solvent in which it is measured. This guide provides a comprehensive overview of the pKa of this compound in different solvents, details the experimental methods for its determination, and presents the underlying chemical principles for researchers, scientists, and professionals in drug development.

Understanding pKa in Different Solvent Systems

The pKa of a base's conjugate acid is a measure of the equilibrium between the neutral base and its protonated form. For this compound, this equilibrium is:

Et₃N + H⁺ ⇌ Et₃NH⁺

The solvent plays a critical role in this equilibrium by solvating the species involved, particularly the charged triethylammonium cation. Polar protic solvents, like water, can stabilize the cation through hydrogen bonding, which influences the pKa value. In contrast, aprotic solvents, whether polar or nonpolar, solvate ions differently, leading to significant shifts in the observed pKa. For amines, it is standard practice to report the pKa of the conjugate acid; a higher pKa value for the conjugate acid corresponds to a stronger base.[2]

pKa of this compound in Various Solvents

The basicity of this compound has been determined in a range of solvents. The following table summarizes the reported pKa values for the triethylammonium ion.

| Solvent | pKa Value | Comments |

| Water (H₂O) | 10.75 | The most commonly cited value at 25°C.[1][3][4][5][6] Another source reports it as 10.78.[7] |

| Dimethyl Sulfoxide (DMSO) | 9.00 | A polar aprotic solvent.[1] |

| Tetrahydrofuran (THF) | ~12.5 (relative) | This value was historically used to anchor a relative acidity scale.[8] More recent work has focused on establishing an absolute pKa scale in THF.[8] |

| Acetonitrile (MeCN) | ~18.5 (for trialkylammonium ions) | In acetonitrile, trialkylammonium ions exhibit pKa values in this range.[9] |

| Acetonitrile-Water Mixtures | Varies | The pKa of this compound decreases as the proportion of acetonitrile in the mixture increases.[9] |

Experimental Protocols for pKa Determination

Accurate determination of pKa values in various solvents requires specific experimental techniques. Potentiometric titration is the most common and accurate method.

Potentiometric Titration

This method involves the gradual addition of a standardized titrant (a strong acid like HCl) to a solution of the base (this compound) while monitoring the potential (pH) of the solution using a pH meter.[2]

Apparatus and Reagents:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Stir plate and stir bar

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

High-purity this compound

-

High-purity solvent of interest

-

Buffer solutions for pH meter calibration in the specific solvent, if available.

Procedure:

-

Calibration: Calibrate the pH meter using appropriate buffer solutions for the solvent system being used. For non-aqueous solvents, the pH scale may be relative.

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in the chosen solvent.

-

Titration Setup: Place the this compound solution in a beaker with a stir bar, and immerse the calibrated pH electrode. Position the burette containing the standardized HCl solution above the beaker.

-

Titration:

-

Record the initial pH of the this compound solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[2]

-

As the pH begins to change more rapidly near the equivalence point, reduce the increment volume to obtain more data points.

-

Continue the titration well past the equivalence point until the pH curve flattens in the acidic region.[2]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[2] At this point, the concentrations of this compound (Et₃N) and its conjugate acid (Et₃NH⁺) are equal, as described by the Henderson-Hasselbalch equation.[2]

-

Visualizations

Chemical Equilibrium

Caption: Acid-base equilibrium of this compound.

Experimental Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The basicity of this compound, and thus its utility in chemical synthesis and pharmaceutical applications, is critically dependent on the solvent environment. While the aqueous pKa of its conjugate acid is well-established at approximately 10.75, its value shifts significantly in non-aqueous media such as DMSO and acetonitrile.[1] Understanding these variations is essential for optimizing reaction conditions, controlling pH in formulations, and predicting chemical equilibria. The standardized protocol of potentiometric titration remains the gold standard for the accurate determination of pKa values, providing the reliable data necessary for research, development, and quality control in the chemical and pharmaceutical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pKa of this compound [vcalc.com]

- 4. Cas 121-44-8,this compound | lookchem [lookchem.com]

- 5. This compound CAS#: 121-44-8 [m.chemicalbook.com]

- 6. bdmaee.net [bdmaee.net]

- 7. This compound | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Triethylamine: A Comprehensive Technical Guide on Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine (N,N-diethylethanamine), commonly abbreviated as TEA or Et₃N, is a tertiary amine that serves as a fundamental reagent and catalyst in a vast array of chemical transformations.[1] Its utility is particularly pronounced in organic synthesis and pharmaceutical development, where it primarily functions as a non-nucleophilic organic base. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, reactivity, and spectroscopic profile of this compound. Detailed experimental protocols for the determination of its key properties are provided, alongside visualizations of its structure, synthesis, and reaction mechanisms to support advanced research and development applications.

Chemical Structure and Bonding

This compound possesses the chemical formula N(CH₂CH₃)₃. The central nitrogen atom is bonded to three ethyl groups.[2] Similar to ammonia, the nitrogen atom in this compound is sp³-hybridized, resulting in a trigonal pyramidal geometry.[3] The three ethyl groups and the lone pair of non-bonding electrons occupy the four positions of a tetrahedron.[3] This lone pair is the source of this compound's basicity and nucleophilicity.

The C-N-C bond angles are approximately 108°, close to the ideal tetrahedral angle of 109.5°. The presence of the bulky ethyl groups creates significant steric hindrance around the nitrogen atom, which modulates its reactivity. While it is a strong base, its effectiveness as a nucleophile is diminished compared to less hindered amines.[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in reactions, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | N,N-Diethylethanamine | [5] |

| Molecular Formula | C₆H₁₅N | [1] |

| Molar Mass | 101.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Strong, fishy, ammonia-like | [1] |

| Density | 0.7255 g/mL at 25 °C | [1] |

| Melting Point | -114.7 °C (158.45 K) | [1] |

| Boiling Point | 88.6 to 89.8 °C (361.7 to 362.9 K) | [1] |

| Solubility in Water | 112.4 g/L at 20 °C | [1] |

| Solubility | Miscible with common organic solvents (ethanol, ether, acetone) | [1] |

| pKa of Conjugate Acid (Et₃NH⁺) | 10.75 in H₂O | [1] |

| Vapor Pressure | 6.9 - 8.5 kPa at 20 °C | [1] |

| Refractive Index (n_D) | 1.401 at 20 °C | [1] |

| Flash Point | -7 °C (20 °F) | |

Reactivity and Applications

Basicity

With a pKa of 10.75 for its conjugate acid, this compound is a moderately strong organic base.[1] It is widely used to neutralize acidic byproducts generated in reactions, such as hydrogen chloride (HCl) formed during the preparation of esters and amides from acyl chlorides.[1][7] This application drives the reaction equilibrium towards the products.[7]

R₂NH + R'C(O)Cl + Et₃N → R'C(O)NR₂ + Et₃NH⁺Cl⁻[1]

Role in Drug Development

In pharmaceutical synthesis, this compound is a cornerstone reagent.[7] It serves as a catalyst and an acid scavenger in numerous reactions vital for constructing complex active pharmaceutical ingredients (APIs).[7] Its ability to facilitate reactions like esterification and amidation while preventing the degradation of sensitive intermediates makes it indispensable.[7] Furthermore, its volatility allows for easy removal from reaction mixtures during purification.

Other Synthetic Applications

This compound is also employed in:

-

Catalysis: It catalyzes the formation of polyurethane foams and epoxy resins.[1]

-

Elimination Reactions: It is a useful base for dehydrohalogenation reactions.

-

Oxidations: It is used in Swern oxidations.[1]

-

Quaternary Ammonium Salts: It is readily alkylated to produce quaternary ammonium salts, which have applications as textile auxiliaries and phase-transfer catalysts.[1]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for C-H and C-N bonds.

Table 2: Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3000 - 2800 | C-H stretching (symmetric and antisymmetric) of CH₂ and CH₃ groups |

| 1489 | C-N stretching |

| 1378 | C-N stretching |

Reference:[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are relatively simple due to the molecule's symmetry.

Table 3: NMR Spectral Data for this compound (CDCl₃ solvent)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~2.5 | Quartet (q) | ~7.1 | -N-CH₂ -CH₃ |

| ~1.0 | Triplet (t) | ~7.1 | -N-CH₂-CH₃ | |

| ¹³C | ~46.8 | -N-CH₂ -CH₃ |

| | ~11.7 | | | -N-CH₂-CH₃ |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Under electron ionization (EI), this compound undergoes characteristic fragmentation.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Comments |

|---|---|---|

| 101 | [C₆H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 86 | [C₅H₁₂N]⁺ | Base Peak, loss of a •CH₃ radical via α-cleavage |

| 58 | [C₃H₈N]⁺ | Loss of a C₂H₅ radical |

Reference:[8]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of this compound's conjugate acid.

-

Preparation:

-

Prepare a 0.1 M solution of hydrochloric acid (HCl) and standardize it.

-

Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.

-

Accurately prepare a ~0.05 M aqueous solution of this compound.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[9]

-

Place a known volume (e.g., 25.00 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

-

Procedure:

-

Begin stirring the solution.

-

Add the standardized 0.1 M HCl titrant in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[9]

-

Continue adding titrant until the pH has dropped significantly past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).[10]

-

Purification by Distillation

Commercial this compound may contain water or other impurities. It can be purified by distillation from a suitable drying agent.

-

Apparatus Setup:

-

Procedure:

-

Place the impure this compound (e.g., 100 mL) into the distilling flask.

-

Add a drying agent, such as calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets (approx. 5-10 g).[1]

-

Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Heat the flask gently. The mixture may be stirred or refluxed over the drying agent for 1-2 hours before distillation.

-

Slowly increase the temperature and collect the fraction that distills at or near the boiling point of this compound (89-90 °C).[4]

-

Discard any initial forerun that boils at a lower temperature.

-

-

Storage:

-

Store the purified, dry this compound over molecular sieves or KOH pellets under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.

-

General Protocol for Spectroscopic Analysis

-

IR Spectroscopy (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto one plate.

-

Place the second plate on top, gently pressing to create a thin liquid film.

-

Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.

-

-

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of this compound (typically 5-20 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

-

-

Mass Spectrometry (Electron Ionization):

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) inlet.

-

The sample is vaporized and ionized in the source (standard EI at 70 eV).

-

The resulting ions are separated by the mass analyzer and detected to generate the mass spectrum.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[11]

-

Handling:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.

-

Wear a flame-retardant lab coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[10]

References

- 1. westlab.com [westlab.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. This compound | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. Simple Distillation | Lab Procedure | ChemTalk [chemistrytalk.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Industrial Production of Triethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine (TEA), a versatile tertiary amine, is a cornerstone of modern organic synthesis and industrial chemistry. Its utility as a base, catalyst, and solvent makes it an indispensable reagent in the production of a vast array of pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the principal methodologies for the industrial-scale synthesis of this compound, with a primary focus on the dominant commercial process: the vapor-phase alkylation of ammonia with ethanol. Detailed experimental protocols, process parameters, and purification techniques are presented to furnish researchers, scientists, and drug development professionals with a thorough understanding of its production.

Introduction

This compound [N(CH₂CH₃)₃], commonly abbreviated as TEA or Et₃N, is a colorless, volatile liquid characterized by a strong, fishy, ammonia-like odor.[1] It is widely employed in organic synthesis as a non-nucleophilic organic base, frequently used to scavenge protons liberated in reactions such as the formation of esters and amides from acyl chlorides.[2] Its industrial significance is underscored by its application as a catalyst in the formation of polyurethane foams and epoxy resins, and as an intermediate in the manufacturing of pharmaceuticals, pesticides, and other specialty chemicals.[3][4]

The large-scale production of this compound is predominantly achieved through the high-temperature, high-pressure reaction of ammonia with ethanol over a suitable catalyst.[5] This process, however, yields a mixture of mono-, di-, and this compound, necessitating sophisticated separation and purification steps to isolate high-purity this compound.[6] This guide will delve into the technical intricacies of this primary production route, as well as briefly cover alternative synthesis methods.

Industrial Synthesis Methods

Several methods for the synthesis of this compound have been developed; however, the vapor-phase alkylation of ammonia with ethanol remains the most economically viable and widely practiced industrial process.

Vapor-Phase Alkylation of Ammonia with Ethanol

The cornerstone of industrial this compound production is the continuous-flow, vapor-phase reaction of ammonia (NH₃) with ethanol (C₂H₅OH) over a heterogeneous catalyst at elevated temperatures and pressures.[5] The reaction proceeds through a series of consecutive ethylation steps, producing monoethylamine (MEA), diethylamine (DEA), and this compound (TEA).

Reaction Pathway:

NH₃ + C₂H₅OH → CH₃CH₂NH₂ (MEA) + H₂O CH₃CH₂NH₂ + C₂H₅OH → (CH₃CH₂)₂NH (DEA) + H₂O (CH₃CH₂)₂NH + C₂H₅OH → (CH₃CH₂)₃N (TEA) + H₂O

The overall reaction to produce this compound is: NH₃ + 3C₂H₅OH → N(C₂H₅)₃ + 3H₂O[2]

To achieve a high yield of the desired this compound, the reaction conditions and the composition of the reactant feed can be manipulated. The crude product from the reactor is a mixture of the three ethylamines, unreacted ammonia and ethanol, and water, which then enters a complex purification train.[5]

Alternative Synthesis Routes

While less common on an industrial scale, other methods for synthesizing this compound exist:

-

Reaction of N,N-Diethylacetamide with Lithium Aluminum Hydride: This method offers a more direct route to this compound, avoiding the mixture of amines. However, the high cost and hazardous nature of lithium aluminum hydride make it unsuitable for large-scale production.[1]

-

Reaction of Ethyl Chloride with Ammonia: The reaction of ethyl chloride with ammonia under heat and pressure also yields this compound. A significant drawback of this method is the production of corrosive hydrogen chloride as a byproduct, which complicates the process and materials of construction.[1]

-

Gas-Phase Catalytic Hydrogenation of Acetonitrile: this compound can be produced by the catalytic hydrogenation of acetonitrile in the gas phase. This process can be advantageous in specific contexts where acetonitrile is a readily available byproduct.[1]

Experimental Protocols and Process Parameters

This section provides a detailed description of the industrial process for this compound production via the vapor-phase alkylation of ammonia with ethanol.

Synthesis of Crude this compound Mixture

Objective: To catalytically react ammonia and ethanol in the vapor phase to produce a mixture of ethylamines.

Materials:

-

Anhydrous Ammonia (NH₃)

-

Ethanol (C₂H₅OH)

-

Hydrogen (H₂)

-

Catalyst: Copper-Nickel-Clay or other supported metal catalysts (e.g., alumina, silica-alumina).[4][7]

Equipment:

-

Vaporizers for ammonia and ethanol

-

Gas pre-heater

-

Fixed-bed catalytic reactor (typically a multi-tubular reactor to manage the exothermic reaction)

-

Condenser

-

Gas-liquid separator

Procedure:

-

Feed Preparation and Vaporization: Liquid ammonia and ethanol are vaporized separately. Hydrogen gas is introduced into the feed stream.

-

Pre-heating: The gaseous mixture of ammonia, ethanol, and hydrogen is pre-heated to approximately 150 ± 5 °C.[7]

-

Catalytic Reaction: The pre-heated gas mixture is fed into a fixed-bed reactor containing the catalyst. The reaction is highly exothermic, and the temperature within the reactor is maintained in two stages, typically around 190 ± 2 °C in the first stage and 165 ± 2 °C in the second stage.[7] The reaction pressure is controlled in the range of 0.6 to 1.8 MPa.[7]

-

Cooling and Condensation: The hot gaseous product stream exiting the reactor is cooled and passed through a condenser to liquefy the ethylamines, unreacted ethanol, and water.

-

Separation: The condensed liquid mixture is separated from non-condensable gases (unreacted ammonia and hydrogen). The crude liquid amine mixture is then sent for purification.

Purification of this compound

The purification of this compound from the crude reaction mixture is a critical and complex part of the industrial process, typically involving a series of distillation columns.

Objective: To separate and purify this compound from the crude mixture containing monoethylamine, diethylamine, unreacted reactants, and water.

Equipment:

-

Multiple distillation columns (including extractive distillation columns)

-

Decanters

-

Condensers and Reboilers

Procedure:

-

Ammonia and MEA Removal: The crude liquid mixture is first fed to a distillation column to remove the more volatile components, primarily unreacted ammonia and monoethylamine, as the overhead product.

-

DEA Removal: The bottom product from the first column, now enriched in DEA and TEA, is fed to a second distillation column where diethylamine is separated as the overhead product.

-

Extractive Distillation for Water Removal: The bottom stream from the DEA column, containing primarily this compound and water, often forms an azeotrope, making simple distillation ineffective for complete separation. Extractive distillation is employed to break this azeotrope.

-

Final Purification: The collected this compound-rich phase from the extractive distillation step is subjected to a final distillation in a "drying" column to remove any remaining water and other impurities, yielding high-purity this compound (typically >99.5%) as the final product.[6] The final product has a low moisture content of less than 0.1%.[6]

Data Presentation

The following tables summarize key quantitative data for the industrial production of this compound.

Table 1: Reaction Parameters for this compound Synthesis via Vapor-Phase Alkylation of Ammonia with Ethanol

| Parameter | Value | Reference |

| Catalyst | Copper-Nickel-Clay | [7] |

| Alumina, Silica-Alumina, Silver | [1] | |

| Pre-heating Temperature | 150 ± 5 °C | [7] |

| Reactor Temperature (Stage 1) | 190 ± 2 °C | [7] |

| Reactor Temperature (Stage 2) | 165 ± 2 °C | [7] |

| Reaction Pressure | 0.6 - 1.8 MPa | [7] |

| Overall Yield (Mixed Amines) | ≥ 80% | [4] |

| Yield (TEA from DEA) | 80.1% | [7] |

Table 2: Purity and Specifications of Industrial Grade this compound

| Parameter | Value | Reference |

| Purity (GC) | ≥ 99.5% | [6] |

| Moisture Content | < 0.1% | [6] |

| Appearance | Colorless liquid | [6] |

| Odor | Ammonia-like | [1] |

Mandatory Visualizations

The following diagrams illustrate the key processes in the industrial production of this compound.

Caption: Consecutive ethylation of ammonia with ethanol.

Caption: Industrial production workflow for this compound.

Conclusion

The industrial synthesis of this compound is a well-established and optimized process, with the vapor-phase alkylation of ammonia by ethanol being the predominant manufacturing route. The efficiency of this process hinges on the careful control of reaction parameters, the selection of robust catalysts, and a sophisticated multi-stage purification process to isolate high-purity this compound. The information presented in this guide provides a detailed technical foundation for understanding the core principles and practices involved in the production of this vital chemical. For professionals in research, development, and manufacturing, a thorough grasp of these synthesis and purification methodologies is essential for the effective application and sourcing of this compound.

References

- 1. US2237628A - Separation of tri-ethyl amine from reaction mixtures - Google Patents [patents.google.com]

- 2. EP0009621A1 - Process for the preparation of triethyl amine - Google Patents [patents.google.com]

- 3. US2846376A - Purification of this compound - Google Patents [patents.google.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. scribd.com [scribd.com]

- 6. This compound, this compound 99.5% | Benco Chemical - North American Supplier [bencochemical.com]

- 7. CN102614892B - The synthetic method of this compound and used catalyst - Google Patents [patents.google.com]

- 8. US2846376A - Purification of this compound - Google Patents [patents.google.com]

Triethylamine physical properties boiling point density

An In-depth Technical Guide to the Physical Properties of Triethylamine This guide provides a detailed overview of the core physical properties of this compound (TEA), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This compound (N(CH₂CH₃)₃), a colorless volatile liquid with a potent fishy or ammonia-like odor, is a common organic base used extensively in synthesis.[1] A thorough understanding of its physical characteristics is paramount for its safe handling, application in reactions, and purification processes.

Physical Properties: Boiling Point and Density